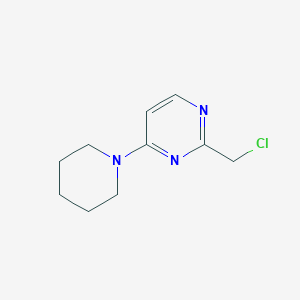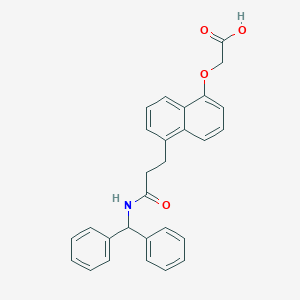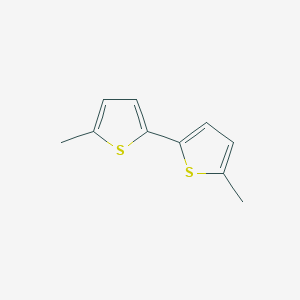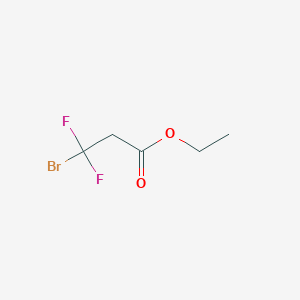
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a propenyl group attached to the proline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID can be achieved through several methods. One common approach involves the alkylation of D-proline with an appropriate propenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the proline, followed by the addition of the propenyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the propenyl group can be reduced to form saturated derivatives.
Substitution: The propenyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be used.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated proline derivatives.
Substitution: Various substituted proline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its use in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(2-propenyl)phenol:
3-Phenyl-2-propenal:
Uniqueness
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its combination of the propenyl group with the proline structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to act as a chiral auxiliary and its potential therapeutic applications further distinguish it from other propenyl-containing compounds.
Propiedades
Número CAS |
195833-47-7 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m1/s1 |
Clave InChI |
WRBBRKMXTLLAOB-MRVPVSSYSA-N |
SMILES |
C=CCC1(CCCN1)C(=O)O |
SMILES isomérico |
C=CC[C@@]1(CCC[NH2+]1)C(=O)[O-] |
SMILES canónico |
C=CCC1(CCC[NH2+]1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)


![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)
